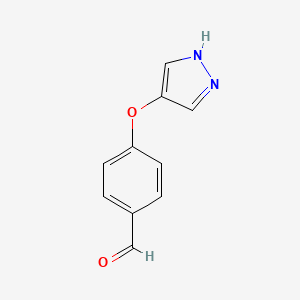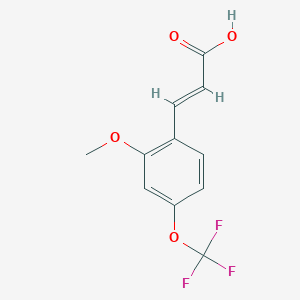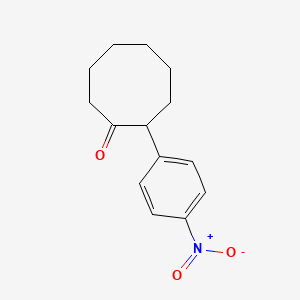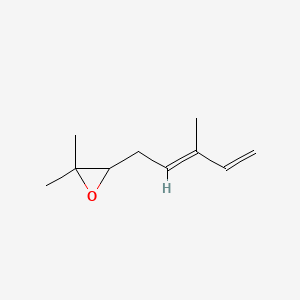
ThyroxineAcyl-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ThyroxineAcyl-beta-D-Glucuronide is a metabolite of thyroxine, a crucial hormone produced by the thyroid gland. Thyroxine plays a vital role in regulating metabolism, brain development, cardiac function, and overall growth. The glucuronidation of thyroxine, resulting in the formation of this compound, is a phase II detoxification reaction that enhances the water solubility of thyroxine, facilitating its excretion through bile and urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ThyroxineAcyl-beta-D-Glucuronide involves the glucuronidation of thyroxine. This process is catalyzed by UDP-glucuronyltransferases (UGTs) using UDPGA as a cofactor. The UGT1A and UGT2B families are primarily responsible for this reaction. In humans, UGT1A3 catalyzes the glucuronidation of the side-chain carboxyl group, leading to the formation of acyl glucuronides .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the activity of UGT enzymes and the stability of the product .
Chemical Reactions Analysis
Types of Reactions: ThyroxineAcyl-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis and transacylation. These reactions are crucial for its metabolism and excretion .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by β-glucuronidases in the colon.
Transacylation: This reaction involves the transfer of the acyl group to other molecules, which can lead to the formation of protein adducts.
Major Products: The major products formed from these reactions include free thyroxine and its metabolites, which are further processed and excreted by the body .
Scientific Research Applications
ThyroxineAcyl-beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
ThyroxineAcyl-beta-D-Glucuronide exerts its effects through the glucuronidation of thyroxine. This process involves the addition of a glucuronic acid moiety to thyroxine, increasing its water solubility and facilitating its excretion. The molecular targets include UGT enzymes, particularly UGT1A3, which catalyzes the glucuronidation reaction . The pathways involved include phase II detoxification and enterohepatic circulation .
Comparison with Similar Compounds
Thyroxine 4’-O-beta-D-glucuronide: Another glucuronide metabolite of thyroxine, differing in the position of glucuronidation.
Triiodothyronine (T3) glucuronides: Metabolites of triiodothyronine, another thyroid hormone, which undergo similar glucuronidation reactions.
Uniqueness: ThyroxineAcyl-beta-D-Glucuronide is unique due to its specific glucuronidation at the side-chain carboxyl group, catalyzed by UGT1A3. This specificity influences its metabolic pathway and excretion profile, distinguishing it from other thyroxine glucuronides .
Properties
Molecular Formula |
C21H19I4NO10 |
|---|---|
Molecular Weight |
953.0 g/mol |
IUPAC Name |
6-[2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H19I4NO10/c22-8-4-7(5-9(23)13(8)27)34-17-10(24)1-6(2-11(17)25)3-12(26)20(33)36-21-16(30)14(28)15(29)18(35-21)19(31)32/h1-2,4-5,12,14-16,18,21,27-30H,3,26H2,(H,31,32) |
InChI Key |
HMTFXPJOBPIOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)

![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)






![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)
